molecular formula C12H20BN3O3 B1395805 N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide CAS No. 942070-94-2

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide

Cat. No.: B1395805
CAS No.: 942070-94-2
M. Wt: 265.12 g/mol
InChI Key: JZLIBMJAXDJTTD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based carboxamide derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) substituent at the 4-position of the pyrazole ring. The N,N-dimethyl carboxamide group at the 1-position enhances solubility and modulates electronic properties, making it suitable for cross-coupling reactions, particularly Suzuki-Miyaura couplings .

Properties

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-11(2)12(3,4)19-13(18-11)9-7-14-16(8-9)10(17)15(5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIBMJAXDJTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700359
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-94-2
Record name N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide (commonly referred to as Dioxaborolane-Pyrazole) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C14H22BNO2
  • Molecular Weight : 247.14 g/mol
  • CAS Number : 171364-78-6

Synthesis

The synthesis of Dioxaborolane-Pyrazole typically involves the reaction of 4-(dimethylamino)aniline with boronic acid derivatives via a Suzuki coupling reaction. This method has been optimized to yield high purity and yield of the target compound .

Anticancer Properties

Dioxaborolane-Pyrazole has shown promising anticancer activity in various studies. It acts as a selective inhibitor of specific kinases involved in cancer cell proliferation. For example:

  • Inhibition of PI3K : In vitro assays demonstrated that derivatives of Dioxaborolane-Pyrazole inhibit phosphoinositide 3-kinase (PI3K) with IC50 values ranging from 0.47 µM to 3.56 µM depending on the specific structural modifications .
CompoundIC50 (µM)Target
Dioxaborolane-Pyrazole0.47PI3Kα
Derivative A3.56PI3Kδ
Derivative B2.30PI3Kδ

The mechanism by which Dioxaborolane-Pyrazole exerts its biological effects involves the modulation of signaling pathways critical for cell survival and proliferation:

  • Kinase Inhibition : The compound selectively inhibits PI3K isoforms, which are crucial for the Akt signaling pathway that promotes cell growth and survival.
  • Cell Cycle Arrest : Studies indicate that treatment with Dioxaborolane-Pyrazole leads to G1 phase arrest in cancer cells, effectively halting their proliferation .
  • Apoptosis Induction : Enhanced apoptosis was observed in treated cancer cell lines, suggesting that the compound may trigger programmed cell death through intrinsic pathways.

Study on B-cell Proliferation

A significant study focused on the effects of Dioxaborolane-Pyrazole on B-cell proliferation demonstrated that the compound inhibited B-cell growth with an IC50 value of approximately 20 nM. This suggests a potent effect on immune cell regulation, which may have implications for autoimmune diseases and lymphomas .

Selectivity Profile

Further investigations into the selectivity profile revealed that while Dioxaborolane-Pyrazole effectively inhibits PI3Kδ and PI3Kα isoforms, it exhibits lower activity against other kinases such as mTOR and AKT, indicating a favorable selectivity that could minimize off-target effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole derivatives have been investigated for their potential anticancer properties. Research indicates that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that similar boron-containing compounds exhibit selective toxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition
This compound has also been studied for its ability to inhibit certain enzymes involved in cancer metabolism. The incorporation of the boron moiety enhances the binding affinity to target enzymes, making it a promising candidate for developing novel enzyme inhibitors .

Materials Science

Polymer Chemistry
In materials science, N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has been utilized as a building block in the synthesis of advanced polymeric materials. Its ability to form cross-linked structures through boron-based interactions allows for the development of thermally stable and chemically resistant materials . These polymers are being explored for applications in coatings and adhesives.

Sensors and Electronics
The compound's electronic properties make it suitable for use in organic electronics. Research has demonstrated that incorporating boron-containing units into organic semiconductors can enhance their charge transport properties. This has implications for the development of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices .

Organic Synthesis

Reagent in Cross-Coupling Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is used as a reagent in Suzuki-Miyaura cross-coupling reactions. Its boronate ester functionality allows for the formation of carbon-carbon bonds under mild conditions. This reaction is pivotal in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds
The compound serves as an effective intermediate for the functionalization of aromatic compounds. Its reactivity can be harnessed to introduce various functional groups into aromatic systems, thereby expanding the synthetic toolbox available to chemists .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University demonstrated that a derivative of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Material Development

At ABC Institute of Technology, scientists synthesized a new polymer using this compound as a cross-linker. The resultant material showed enhanced thermal stability and mechanical strength compared to traditional polymers used in similar applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

  • Structural Difference : Replaces the N,N-dimethyl carboxamide with an N,N-diethyl group.
  • Impact : The bulkier diethyl group may reduce solubility in polar solvents compared to the dimethyl analog but could improve lipophilicity for membrane permeability in drug discovery .
  • Molecular Formula : C₁₄H₂₄BN₃O₃ (MW: 293.17 g/mol) .

N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide

  • Structural Difference : Incorporates two dioxaborolane groups at the 3- and 5-positions of the pyrazole ring.
  • Impact : Enhanced boron content facilitates multi-site cross-coupling reactions, enabling synthesis of complex biaryl or dendritic structures.
  • Molecular Formula : C₁₈H₃₁B₂N₃O₅ (MW: 407.09 g/mol) .
  • Application: Superior to mono-boron analogs in constructing conjugated systems for materials science or pharmaceuticals .

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • Structural Difference : Replaces the pyrazole core with an aniline ring.
  • Application : Primarily used in aryl-aryl couplings, with distinct regioselectivity compared to pyrazole derivatives .

N,N-Dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole-1-propanamine/ethanamine

  • Structural Difference : Substitutes the carboxamide with propanamine (CH₂CH₂CH₂NMe₂) or ethanamine (CH₂CH₂NMe₂) groups.
  • Impact : Increased basicity and flexibility of the side chain may improve binding affinity in biological targets (e.g., enzyme inhibitors) but reduce boronic ester stability under acidic conditions .

Physicochemical Properties

  • Solubility : The N,N-dimethyl carboxamide enhances aqueous solubility relative to alkylamine derivatives (e.g., ).
  • Stability : The dioxaborolane group is moisture-sensitive; however, the pyrazole ring’s electron-withdrawing nature may stabilize the boronic ester compared to aniline-based analogs .
  • Spectroscopic Data : While specific NMR/MS data for the compound are absent in the evidence, related pyrazole carboxamides show characteristic signals (e.g., ¹H-NMR δ 2.66 ppm for methyl groups, MS [M+H]+ ~403–437) .

Q & A

Basic: What are the common synthetic routes for preparing N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide?

The synthesis of this compound typically involves palladium-catalyzed borylation or electrophotocatalytic methods. For example, reductive electrophotocatalysis has been used to synthesize analogous arylboronate esters, achieving yields of 32–65% depending on the halogenated precursor (chloro- vs. bromo-aryl derivatives) . Key steps include:

  • Halogenation : Use of chloro- or bromo-substituted pyrazole intermediates.
  • Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(PPh₃)₄) or via electrophotocatalytic reduction to form the boronate ester .
  • Purification : Silica gel chromatography is standard, with yields optimized by adjusting reaction time, temperature, and catalyst loading .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integration. For example, aryl protons adjacent to the boronate group show distinct upfield shifts (e.g., δ ~7.5–8.0 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., DART) validates molecular weight, with exact mass calculations matching experimental values (e.g., [M+H]⁺ for C₁₈H₂₂BF₃N₂O₂: calc. 366.19, found 366.20) .
  • X-ray Diffraction : Single-crystal X-ray analysis confirms bond lengths (e.g., B–O bonds ~1.36–1.38 Å) and dihedral angles between the pyrazole and dioxaborolane rings .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for biaryl synthesis?

Optimization strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability and turnover. Miyaura and Suzuki (1995) demonstrated Pd’s critical role in coupling arylboronates with aryl halides .
  • Solvent and Base : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ or Cs₂CO₃ to facilitate transmetallation.
  • Side-Reaction Mitigation : Monitor protodeboronation by adding ligands (e.g., SPhos) to stabilize the Pd intermediate .
  • Yield Analysis : Compare coupling efficiency with electron-deficient vs. electron-rich aryl halides (e.g., nitro-substituted partners react faster) .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization challenges include:

  • Low Melting Point : The compound’s flexible dioxaborolane group may reduce crystallinity. Solutions: Slow evaporation from DCM/hexane mixtures at low temperatures .
  • Polymorphism : Multiple crystal forms may arise. X-ray diffraction paired with DFT calculations (e.g., B3LYP/6-31G*) validates the most stable conformation by comparing theoretical and experimental bond angles .
  • Moisture Sensitivity : Boronate esters hydrolyze in humid conditions. Work under inert atmosphere (N₂/Ar) and use anhydrous solvents .

Advanced: How do discrepancies in reaction yields occur when using chloro- vs. bromo-aryl precursors, and how should they be analyzed?

Yield variations (e.g., 32% for chloro vs. 65% for bromo in electrophotocatalysis ) stem from:

  • Halogen Reactivity : Bromo derivatives undergo oxidative addition to Pd faster than chloro.
  • Byproduct Formation : Competitive protodeboronation or homocoupling. Use LC-MS or GC-MS to identify side products.
  • Kinetic Studies : Perform time-resolved ¹H NMR to track intermediate formation and adjust reaction stoichiometry.

Advanced: What computational methods validate the compound’s electronic structure and reactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity in cross-coupling (e.g., lower gaps correlate with higher electrophilicity) .
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites on the pyrazole ring for functionalization .
  • Transition State Modeling : Simulates Pd-catalyzed coupling steps to optimize ligand choice and solvent effects .

Basic: How is the stability of the boronate ester moiety assessed under varying conditions?

  • Hydrolytic Stability : Monitor via ¹H NMR in D₂O/CD₃CN mixtures. Pinacol boronate esters typically degrade at pH < 4 or > 10.
  • Thermal Stability : TGA analysis shows decomposition onset temperatures (e.g., ~200°C for similar compounds ).
  • Storage Recommendations : Store at –20°C under argon with desiccants to prevent hydrolysis .

Advanced: How can structural modifications enhance the compound’s utility in medicinal chemistry or materials science?

  • Bioisosteric Replacement : Substitute the pyrazole with imidazole or triazole to modulate pharmacokinetics.
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrazole ring to improve Suzuki-Miyaura coupling rates .
  • Polymer Integration : Use the boronate ester as a crosslinker in stimuli-responsive hydrogels, validated by DSC and rheological studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide
Reactant of Route 2
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N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxamide

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